Product packaging for 2-Isothiocyanatomethyl-thiophene(Cat. No.:CAS No. 36810-92-1)

2-Isothiocyanatomethyl-thiophene

Cat. No.: B1621700
CAS No.: 36810-92-1
M. Wt: 155.2 g/mol
InChI Key: OKJOHEAQGOKDDQ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Chemical Research

Role of the Thiophene (B33073) Nucleus as a Privileged Pharmacophore in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged pharmacophore" in medicinal chemistry. nih.govresearcher.lifedntb.gov.ua This designation stems from its frequent appearance in biologically active compounds and its ability to interact favorably with a wide range of biological targets. nih.govresearcher.lifedntb.gov.ua The thiophene nucleus is considered a bioisostere of the phenyl ring, meaning it can often replace a benzene (B151609) ring in a drug molecule without significantly altering its biological activity, a concept known as bioisosterism. nih.govcognizancejournal.com This substitution can, however, favorably modify the molecule's physicochemical properties. The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions. nih.gov

The versatility of the thiophene scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researcher.lifecognizancejournal.commdpi.com Numerous thiophene-containing drugs have received approval from the U.S. Food and Drug Administration (FDA), highlighting the clinical significance of this heterocyclic system. nih.govresearcher.life The synthetic accessibility of thiophene and the ease with which it can be functionalized further contribute to its prominence in drug discovery and development. techscience.comimpactfactor.org

Importance of the Isothiocyanate Functionality in Organic Synthesis and Bio-conjugation

The isothiocyanate group (–N=C=S) is a highly reactive functional group with significant utility in both organic synthesis and the labeling of biomolecules. chemrxiv.orgrsc.org Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. chemrxiv.orgrsc.org

In synthetic chemistry, isothiocyanates serve as versatile building blocks for the creation of various nitrogen- and sulfur-containing compounds, such as thioureas and heterocyclic systems. chemrxiv.org Their reactivity towards nucleophiles, particularly primary amines and thiols, makes them valuable reagents. researchgate.net

This reactivity is also harnessed in the field of bioconjugation, where isothiocyanates are used to attach labels, such as fluorescent dyes, to proteins and other biomolecules. nih.govnih.gov The reaction of an isothiocyanate with the amine groups of lysine (B10760008) residues or the thiol groups of cysteine residues in proteins allows for the formation of stable covalent bonds. researchgate.netnih.gov This process is fundamental to various biochemical and diagnostic assays. nih.gov

Conceptual Framework of 2-Isothiocyanatomethyl-thiophene as a Research Target

The compound this compound emerges as a compelling research target due to the synergistic potential of its constituent thiophene and isothiocyanate moieties. The thiophene ring provides a biologically relevant scaffold, while the isothiocyanate group offers a reactive handle for chemical modification and biological interaction.

The primary research interest in this molecule lies in its potential as a precursor for the synthesis of novel, biologically active compounds. By exploiting the reactivity of the isothiocyanate group, a diverse library of derivatives can be generated through reactions with various nucleophiles. These derivatives can then be screened for a wide range of pharmacological activities, leveraging the established therapeutic potential of the thiophene nucleus.

Furthermore, the isothiocyanate functionality allows for the use of this compound as a tool in chemical biology. It can be employed to covalently modify specific biological targets, such as enzymes or receptors, enabling the study of their function and the development of targeted therapeutic agents. The thiophene portion of the molecule can contribute to the binding affinity and selectivity of these interactions.

Historical Context and Current Landscape of Research on Thiophene-Isothiocyanate Derivatives

Research into thiophene derivatives has a long and rich history, driven by their wide-ranging applications in medicinal and materials chemistry. dntb.gov.uacognizancejournal.com The synthesis and biological evaluation of various substituted thiophenes have been a continuous area of investigation. techscience.comimpactfactor.org Similarly, the chemistry of isothiocyanates has been extensively explored, with a focus on their synthesis and reactivity. chemrxiv.orgrsc.org

The combination of these two functionalities into a single molecular entity, as seen in thiophene-isothiocyanate derivatives, represents a more recent area of research. Early studies likely focused on the fundamental synthesis and characterization of these compounds. The current research landscape is characterized by a more targeted approach, aiming to design and synthesize thiophene-isothiocyanate derivatives with specific biological activities. For instance, recent studies have explored the synthesis of novel thiophene analogues through reactions involving phenyl isothiocyanate as a key reagent, leading to compounds with potential anticancer properties. researchgate.net

The development of new synthetic methodologies, including multicomponent reactions, has facilitated the efficient construction of complex thiophene-containing molecules that can incorporate the isothiocyanate functionality or its precursors. researchgate.net The ongoing exploration of the chemical space occupied by thiophene-isothiocyanate derivatives holds promise for the discovery of new therapeutic agents and chemical probes.

Chemical Compound Information

Compound Name
This compound
Benzene
Phenyl isothiocyanate
Thiophene
Tinoridine
Tiaprofenic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NS2 B1621700 2-Isothiocyanatomethyl-thiophene CAS No. 36810-92-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(isothiocyanatomethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS2/c8-5-7-4-6-2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJOHEAQGOKDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405181
Record name 2-Isothiocyanatomethyl-thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36810-92-1
Record name 2-Isothiocyanatomethyl-thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(isothiocyanatomethyl)thiophene
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Chemical Reactivity and Mechanistic Studies of 2 Isothiocyanatomethyl Thiophene

Reactivity of the Isothiocyanate Functional Group

The isothiocyanate (N=C=S) group is a versatile functional group in organic chemistry, known for its susceptibility to attack by a wide range of nucleophiles and its participation in cycloaddition reactions. mdpi.com

Nucleophilic Addition Reactions

The carbon atom of the isothiocyanate group is electrophilic and readily undergoes nucleophilic addition. This reactivity is fundamental to the synthesis of a diverse array of heterocyclic compounds and other organic molecules.

Common nucleophiles that react with isothiocyanates include amines, thiols, and alcohols. The reaction with primary amines yields thiourea (B124793) derivatives, while reaction with thiols produces dithiocarbamates. researchgate.net The pH of the reaction medium can influence the outcome; for instance, in reactions with species containing both amine and thiol groups, the isothiocyanate will preferentially react with the thiol group under pH conditions of 6-8, whereas more alkaline conditions (pH 9-11) favor reaction with the amine. researchgate.net

The general mechanism for nucleophilic addition to an isothiocyanate involves the attack of the nucleophile on the central carbon atom of the N=C=S group, followed by protonation of the resulting intermediate. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions with Isothiocyanates

NucleophileProduct
Primary Amine (R'-NH₂)Thiourea (R-NH-C(=S)-NH-R')
Thiol (R'-SH)Dithiocarbamate (B8719985) (R-NH-C(=S)-S-R')
Alcohol (R'-OH)Thiocarbamate (R-NH-C(=S)-O-R')

It is important to note that the nature of the group attached to the isothiocyanate can influence its reactivity. Electron-withdrawing groups on the aryl or alkyl backbone can increase the electrophilicity of the isothiocyanate carbon, thereby enhancing its reactivity towards nucleophiles. researchgate.net

Cycloaddition Reactions and Their Synthetic Utility

Isothiocyanates are valuable partners in cycloaddition reactions, particularly [3+2] cycloadditions, which provide a direct route to five-membered heterocyclic rings. chemrxiv.orgnih.gov These reactions often involve the generation of an intermediate 1,3-dipole that subsequently reacts with a dipolarophile.

For instance, the reaction of thioisatin with thiazolidine-2-carboxylic acid can generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with various dipolarophiles to yield complex spiro-pyrrolidine derivatives. nih.gov Theoretical calculations are often employed to understand the regioselectivity of these cycloaddition reactions. nih.gov

The utility of these reactions lies in their ability to construct complex molecular scaffolds in a highly regio- and diastereoselective manner, which is of significant interest in medicinal chemistry and materials science. nih.gov

Role as a Versatile Electrophile and Nucleophile in Organic Transformations

The isothiocyanate functional group exhibits dual reactivity, capable of acting as both an electrophile and, under certain conditions, participating in reactions where the sulfur atom can act as a nucleophile.

Primarily, the carbon atom of the isothiocyanate is electrophilic, readily reacting with a wide range of nucleophiles as discussed previously. wikipedia.orgnih.govnih.gov This electrophilicity is the basis for its most common transformations. mdpi.com

While less common, the sulfur atom of the isothiocyanate group, with its lone pairs of electrons, can exhibit nucleophilic character. This is particularly relevant in reactions with strong electrophiles or in the formation of metal complexes. However, in the context of most organic transformations, the electrophilic nature of the carbon atom dominates the reactivity profile of the isothiocyanate group.

Reactivity of the Thiophene (B33073) Nucleus in the Presence of the Isothiocyanatomethyl Substituent

The thiophene ring is an aromatic heterocycle that undergoes electrophilic aromatic substitution more readily than benzene (B151609). pearson.com The presence of the isothiocyanatomethyl substituent at the 2-position influences the regioselectivity and rate of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Thiophene itself preferentially undergoes electrophilic aromatic substitution at the C2 position due to the greater stability of the resulting carbocation intermediate, which can be stabilized by resonance involving the sulfur atom. youtube.comyoutube.com When a substituent is already present at the 2-position, as in 2-isothiocyanatomethyl-thiophene, the incoming electrophile will be directed to other positions on the ring.

The isothiocyanatomethyl group (-CH₂NCS) is generally considered to be an electron-withdrawing group due to the electronegativity of the nitrogen and sulfur atoms. Electron-withdrawing groups on an aromatic ring typically deactivate the ring towards electrophilic substitution and direct incoming electrophiles to the meta-position in benzene systems. In the case of thiophene, substitution is generally favored at the C5 position, which is para-like to the C2 substituent, and to a lesser extent at the C4 position. The C3 position is generally the least favored site for electrophilic attack.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionPredicted ReactivityRationale
C5Most favoredPara-like position, least deactivated by the electron-withdrawing group.
C4Moderately favoredMeta-like position.
C3Least favoredAdjacent to the deactivating group.

It is important to note that reaction conditions, such as the nature of the electrophile and the use of a Lewis acid catalyst, can significantly influence the outcome and regioselectivity of these reactions. mdpi.com

Nucleophilic Substitution Reactions on Activated Thiophene Ring Systems

While electrophilic substitution is the more common reaction for thiophenes, nucleophilic aromatic substitution can occur if the ring is sufficiently activated by strong electron-withdrawing groups. The isothiocyanatomethyl group, being electron-withdrawing, would contribute to the activation of the thiophene ring towards nucleophilic attack.

In a related example, the alkylation of cyanide ion with 3-chloromethylbenzo[b]thiophene resulted in the expected substitution product, as well as an abnormal product formed through nucleophilic attack on the thiophene ring. capes.gov.br This suggests that under certain conditions, the thiophene ring in substituted thiophenes can be susceptible to nucleophilic attack, particularly when a good leaving group is present on a side chain.

Oxidation and Reduction Chemistry of the Thiophene Sulfur Atom

The sulfur atom in the thiophene ring of this compound can undergo oxidation to form thiophene S-oxides and thiophene S,S-dioxides, which significantly alters the aromaticity and reactivity of the ring system. researchgate.netresearchgate.net Conversely, these oxidized species can be reduced back to the parent thiophene.

The direct oxidation of thiophenes is often challenging to control at the S-oxide stage, as the initial oxidation product is highly reactive and can readily undergo further oxidation to the more stable S,S-dioxide or participate in dimerization reactions. researchgate.net The use of oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of thiophene 1,1-dioxides. researchgate.net However, the oxidation can be stopped at the thiophene S-oxide stage by employing reagents like hydrogen peroxide in the presence of a Lewis acid, such as boron trifluoride etherate, at low temperatures. semanticscholar.orgmdpi.org The Lewis acid is thought to coordinate to the formed S-oxide, reducing its electron density and making it less susceptible to further oxidation. mdpi.org

The electrochemical reduction of thiophene S-oxides has been demonstrated to yield the corresponding thiophenes. researchgate.net This process is typically a two-proton, two-electron reduction and can be carried out via bulk electrolysis in the presence of a proton donor like benzoic acid, leading to high yields of the parent thiophene. researchgate.net

The oxidation state of the sulfur atom profoundly influences the electronic properties of the thiophene ring. While thiophenes are electron-rich aromatic compounds, thiophene S-oxides and S,S-dioxides exhibit reduced aromaticity and increased dienophilic character, making them useful in cycloaddition reactions. researchgate.netresearchgate.net

Table 1: Oxidation and Reduction Reactions of the Thiophene Sulfur
Reaction TypeReagents and ConditionsProduct(s)Key FindingsReference
Oxidation to S-oxidem-CPBA, BF3·Et2O, CH2Cl2, -20 °CThiophene S-oxideLewis acid helps to stop the oxidation at the S-oxide stage. researchgate.netsemanticscholar.orgmdpi.org
Oxidation to S,S-dioxidem-CPBA or H2O2Thiophene S,S-dioxideFurther oxidation leads to the more stable S,S-dioxide. researchgate.net
Electrochemical Reduction of S-oxideBulk electrolysis, Benzoic acid (proton donor)ThiopheneA two-proton, two-electron reduction process regenerates the thiophene. researchgate.net

Intramolecular Reactions and Rearrangements Involving Both Moieties

The proximity of the electrophilic isothiocyanate group to the electron-rich thiophene ring in this compound creates the potential for intramolecular reactions. These reactions can lead to the formation of novel fused heterocyclic systems.

One plausible intramolecular reaction is an electrophilic attack of the isothiocyanate carbon atom on the thiophene ring. The thiophene ring is known to undergo electrophilic substitution, primarily at the C5 position (or C3 if C5 is substituted). pearson.comyoutube.com The carbon atom of the isothiocyanate group (-N=C=S) is electrophilic and can be attacked by nucleophiles. In an intramolecular context, the π-electrons of the thiophene ring can act as the nucleophile, attacking the isothiocyanate carbon. This type of intramolecular cyclization has been observed in related systems. For instance, intramolecular nitrile imine cycloadditions onto a thiophene ring have been reported to yield tricyclic pyrazoline derivatives. rsc.org

A proposed pathway for the intramolecular cyclization of this compound could be initiated by protonation or Lewis acid activation of the isothiocyanate nitrogen, enhancing the electrophilicity of the carbon. Subsequent attack by the C3 position of the thiophene ring would lead to a spirocyclic intermediate. Rearomatization through the loss of a proton would result in a fused thieno-thiazine derivative. The regioselectivity of the attack (C3 vs. C5) would depend on the reaction conditions and the substitution pattern of the thiophene ring.

Rearrangement reactions are also a possibility. For example, thio-Claisen rearrangements are known for thiophene derivatives, involving a nih.govnih.gov-sigmatropic shift. researchgate.net While a direct thio-Claisen rearrangement is not immediately apparent for this compound itself, derivatives formed from it could potentially undergo such rearrangements to yield complex heterocyclic structures.

Derivatization Strategies Based on this compound as a Synthon

This compound is a valuable synthon for the synthesis of a variety of heterocyclic compounds due to the high reactivity of the isothiocyanate group towards nucleophiles. The isothiocyanate moiety readily reacts with primary and secondary amines, alcohols, thiols, and hydrazines to form substituted thioureas, thiocarbamates, dithiocarbamates, and thiosemicarbazides, respectively. researchgate.netrsc.org

These initial adducts can then undergo subsequent intramolecular cyclization reactions to generate fused heterocyclic systems. For example, the reaction of a related compound, methyl 3-(2,5-dichlorothien-3-yl)-3-oxopropanoate, with aryl isothiocyanates leads to the formation of thieno[2,3-b]thiopyran-4-one (B13878582) derivatives. researchgate.net This demonstrates the utility of the isothiocyanate group in constructing fused ring systems attached to a thiophene core.

The general strategy involves a two-step process:

Nucleophilic addition to the isothiocyanate carbon atom.

Intramolecular cyclization of the resulting intermediate.

This approach allows for the introduction of a wide range of substituents and the creation of diverse molecular scaffolds. For instance, reaction with an amino-substituted heterocycle could lead to a molecule with three different heterocyclic rings. The versatility of isothiocyanates as precursors for N-heterocycles has been highlighted in the context of DNA-encoded libraries, where they are used to construct diverse structures like 2-thioxo-quinazolinones and 1,2,4-thiadiazoles. rsc.org

Table 2: Derivatization of Isothiocyanates for Heterocycle Synthesis
NucleophileInitial ProductPotential Final Heterocycle (after cyclization)Reference for Analogy
Amine (R-NH2)ThioureaThiazolidinone, Thieno[2,3-d]pyrimidine researchgate.net
Hydrazine (R-NHNH2)ThiosemicarbazideTriazole-thione, Thiadiazole rsc.org
o-AminophenolN-(2-hydroxyphenyl)thioureaThieno-fused Benzothiazole researchgate.net
β-ketoester enolateThioenolate adductThieno[2,3-b]thiopyran-4-one researchgate.net

Biological Activity and Medicinal Chemistry Investigations of 2 Isothiocyanatomethyl Thiophene Analogues

Exploration of Pharmacological Profiles

Anti-inflammatory Actions and Molecular Pathways

Thiophene (B33073) derivatives have demonstrated notable anti-inflammatory properties. nih.govresearchgate.netnih.gov Commercially available anti-inflammatory drugs like Tinoridine and Tiaprofenic acid feature a thiophene ring and primarily act by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov

The anti-inflammatory effects of isothiocyanates, such as sulforaphane (B1684495), are well-documented. mdpi.com These compounds can downregulate the expression of pro-inflammatory cytokines, chemokines, adhesion molecules, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). mdpi.com The underlying mechanisms often involve the modulation of key signaling pathways, including:

Nuclear Factor-κB (NF-κB) Pathway: Isothiocyanates can suppress the NF-κB signaling pathway, which is a central regulator of inflammation. mdpi.comnih.gov This pathway's activation by pro-inflammatory stimuli leads to the transcription of genes involved in the inflammatory response. nih.gov Fucoxanthin, for instance, inhibits the phosphorylation of IκB-α, which in turn blocks the activation of the NF-κB p65 signaling pathway. mdpi.com

Nuclear factor erythroid 2–related factor 2 (Nrf2) Pathway: Sulforaphane is a known activator of the Nrf2 pathway, which upregulates downstream antioxidant genes and proteins. mdpi.com This pathway plays a crucial role in mitigating oxidative stress, which is closely linked to inflammation. mdpi.combohrium.com Fucoxanthin has also been shown to activate the Nrf2 signaling pathway, leading to increased expression of heme oxygenase-1 (HO-1) and a reduction in reactive oxygen species (ROS). mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Signaling: The anti-inflammatory actions of some compounds are attributed to the modulation of MAPK signaling pathways.

Studies have shown that certain thiophene derivatives can reduce the expression of pro-inflammatory genes like TNF-α and IL-6. nih.gov The presence of carboxylic acids, esters, amines, and amides, as well as methyl and methoxy (B1213986) groups, appears to be important for the anti-inflammatory activity of thiophene-based compounds, particularly for the inhibition of COX and lipoxygenase (LOX) enzymes. researchgate.netnih.gov

Interactive Table: Anti-inflammatory Activity of Thiophene Derivatives

Compound/DerivativeMechanism of ActionKey FindingsReference(s)
TinoridineCOX inhibitorUsed in the treatment of pain and inflammation. nih.govnih.gov
Tiaprofenic AcidCOX inhibitorUsed in the treatment of pain and inflammation. nih.govnih.gov
Thiophene-Acridine HybridReduction of pro-inflammatory gene expressionReduced expression of TNF-α and IL-6. nih.gov
2-Aminothiophene DerivativesInhibition of COX/LOX enzymesPresence of specific functional groups enhances activity. researchgate.netnih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Thiophene derivatives have been investigated for their broad-spectrum antimicrobial activity. nih.govnih.govnih.gov

Antibacterial Activity: Thiophene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain tetrasubstituted thiophene derivatives have demonstrated potency against Pseudomonas aeruginosa. nih.gov A study on thiophene-2-carboxamide derivatives revealed that an amino-substituted compound exhibited high activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Thiophenes have also shown promise against drug-resistant bacteria, including colistin-resistant Acinetobacter baumannii and E. coli. nih.gov The mechanism of action for some of these derivatives involves increasing membrane permeabilization. nih.gov

Isothiocyanates, such as allyl isothiocyanate (AITC) and benzyl (B1604629) isothiocyanate (BITC), also possess significant antibacterial properties. mdpi.commdpi.comresearchgate.net Aromatic ITCs are thought to be more effective at crossing bacterial membranes than their aliphatic counterparts. mdpi.com Benzyl-isothiocyanate, in particular, has been shown to be highly effective against methicillin-resistant S. aureus (MRSA). mdpi.com

Antifungal Activity: The antifungal potential of thiophene derivatives has been explored against various human pathogenic fungi. capes.gov.brnih.govbiorxiv.org A thiophene-thiosemicarbazone derivative demonstrated antifungal activity against Candida albicans by inducing oxidative stress and apoptosis. nih.gov However, the antifungal activity of some isothiocyanate derivatives can be limited by their low water solubility and large molecular size, which may hinder their ability to penetrate fungal spores or mycelium. capes.gov.br

Antiviral Activity: While less extensively studied, some benzimidazole (B57391) derivatives, which can be structurally related to certain thiophene analogues, have reported antiviral properties. nih.gov

Interactive Table: Antimicrobial Spectrum of Thiophene Derivatives

Compound/DerivativeTarget Organism(s)Key FindingsReference(s)
Tetrasubstituted Thiophene Derivative 7Pseudomonas aeruginosaMore potent than gentamicin. nih.gov
Amino Thiophene-2-carboxamide 7bS. aureus, B. subtilis, E. coli, P. aeruginosaHigh activity index compared to ampicillin. nih.gov
Thiophenes 4 and 8Colistin-resistant A. baumannii and E. coliBactericidal effects and increased membrane permeabilization. nih.gov
Benzyl-isothiocyanate (BITC)Methicillin-resistant S. aureus (MRSA)Highly effective with a low minimum inhibitory concentration. mdpi.com
Thiophene-thiosemicarbazone derivative (L10)Candida albicansInduces oxidative stress and apoptosis. nih.gov
Spiro-indoline-oxadiazole 17Clostridium difficileHigh activity against C. difficile with no effect on other tested bacteria. nih.gov

Antineoplastic and Cytotoxic Mechanisms

Thiophene and its derivatives are recognized for their anticancer and cytotoxic potential. nih.govnih.gov Isothiocyanates, in particular, have been extensively studied for their chemopreventive properties. nih.govnih.gov They are known to induce Phase II enzymes involved in the detoxification of carcinogens and exhibit antitumor activity at the post-initiation phase of carcinogenesis. nih.govresearchgate.net

Phenethyl isothiocyanate (PEITC) is a well-researched isothiocyanate that not only helps prevent the initiation of carcinogenesis but also inhibits the progression of tumorigenesis. nih.gov It achieves this by targeting multiple proteins to suppress various cancer-promoting mechanisms. nih.gov Similarly, sulforaphane has been shown to inhibit the viability of various cancer cell lines in a dose-dependent manner, including human cervical, pancreatic, hepatocellular, and ovarian cancer cells. nih.govresearchgate.net

The anticancer activity of allyl isothiocyanate (AITC) is attributed to its ability to modulate multiple cell signaling pathways related to oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, and metastasis. nih.gov Some thiophene-2-carbonyl isothiocyanate derivatives have also been evaluated for their antitumor activity against human hepatocellular carcinoma (HePG-2) and mammary gland breast cancer (MCF-7) cell lines. researchgate.net

Modulation of Immune Responses

Isothiocyanates can modulate immune responses, although the effects can be complex, exhibiting both immunosuppressant and immunostimulant properties depending on the context. mdpi.com The interaction with signaling pathways like NF-κB and Nrf2 is central to these immunomodulatory effects. mdpi.combohrium.com

Enzyme Inhibition Studies (e.g., Nitric Oxide Synthase Ligands)

Thiophene derivatives have been investigated as inhibitors of various enzymes. A notable area of research is their role as nitric oxide synthase (NOS) inhibitors. nih.govnih.gov Overproduction of nitric oxide by neuronal NOS (nNOS) is linked to several neurodegenerative diseases, making nNOS a significant therapeutic target. nih.govnih.gov Thiophene-2-carboximidamide (T2C) inhibitors have shown promise as selective nNOS inhibitors with good bioavailability. nih.govnih.gov The selectivity for nNOS over endothelial NOS (eNOS) is crucial, as eNOS plays a vital role in maintaining vascular tone. nih.govnih.gov This selectivity is largely governed by a key aspartate residue in the nNOS active site, which is an asparagine in eNOS. nih.govnih.gov

Isothiocyanates like sulforaphane can also inhibit enzymes such as iNOS, which is associated with inflammation-induced overproduction of nitric oxide. mdpi.com

Other Therapeutic Potentials (e.g., Antifilarial, Antioxidant, Anticonvulsant, Antihypertensive, Antidiabetic)

The therapeutic potential of thiophene and isothiocyanate derivatives extends to several other areas:

Antifilarial Activity: Lymphatic filariasis is a debilitating disease, and there is a need for new antifilarial drugs. nih.gov Some natural compounds have shown efficacy in inducing apoptosis in filarial parasites. nih.gov Plant extracts containing various phytochemicals have demonstrated microfilaricidal, macrofilaricidal, and female worm sterilizing efficacy in animal models. nih.govbiotech-asia.org

Antioxidant Activity: Both thiophene derivatives and isothiocyanates possess antioxidant properties. nih.govnih.govnih.govresearchgate.netmdpi.commdpi.com The antiradical capacity of thiophene and its aminocarbonitrile derivatives has been shown to significantly exceed that of traditional antioxidants like Trolox and BHT. mdpi.com This antioxidant effect is often linked to the Nrf2 pathway activation by isothiocyanates. mdpi.combohrium.com The antioxidant activity of some thiophene-2-carboxamide derivatives has been evaluated using the ABTS method, with 3-amino substituted derivatives showing significant inhibition activity. nih.govresearchgate.net

Anticonvulsant, Antihypertensive, and Antidiabetic Potential: Thiophene derivatives have been reported to possess anticonvulsant, antihypertensive, and antidiabetic activities. nih.govnih.gov For example, certain thienopyrimidinedione derivatives have been explored as potential antihypertensive agents. nih.gov

Structure-Activity Relationship (SAR) Elucidation for 2-Isothiocyanatomethyl-thiophene Derivatives

The biological activity of thiophene-containing compounds is significantly influenced by the nature and position of substituents on the thiophene ring. nih.govresearchgate.netnih.gov The isothiocyanate (-N=C=S) group itself is a key pharmacophore, known for its ability to interact with various biological targets. nih.govnih.gov

Influence of Substituent Variations on Biological Potency and Selectivity

The potency and selectivity of this compound analogues are intricately linked to the chemical nature of substituents on the thiophene ring. While specific SAR studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, general principles from related thiophene and isothiocyanate chemistry provide valuable insights.

In a broader context of isothiocyanates, the length and branching of the alkyl or aryl chain attached to the isothiocyanate group are known to be critical determinants of their biological activity, including their ability to induce apoptosis and inhibit cell growth. nih.gov

To systematically explore the SAR of this compound derivatives, a hypothetical library of compounds could be synthesized and evaluated. The following table illustrates a potential set of analogues for such a study, based on common chemical modifications known to influence biological activity.

CompoundR1 Substituent (at position 5)R2 Substituent (at position 4)Hypothesized Impact on Activity
Reference: this compound-H-HBaseline activity
Analogue 1-CH3-HIncreased lipophilicity, potential for enhanced cell permeability
Analogue 2-Cl-HElectron-withdrawing, may alter reactivity of the isothiocyanate group
Analogue 3-OCH3-HElectron-donating, could influence binding interactions
Analogue 4-H-NO2Strong electron-withdrawing group, potential to modulate target affinity
Analogue 5-Br-BrIncreased molecular weight and lipophilicity, potential for altered selectivity

Pharmacophore Identification and Lead Optimization Strategies

A pharmacophore model for this compound analogues would likely highlight the essential structural features required for their biological activity. Based on the general knowledge of isothiocyanates and thiophene-based drugs, key pharmacophoric features would include:

The Isothiocyanate Group: This electrophilic group is crucial for forming covalent bonds with nucleophilic residues (such as cysteine) on target proteins.

The Thiophene Ring: This aromatic scaffold serves as a rigid core, positioning the isothiocyanate group for optimal interaction with its target. The sulfur atom in the thiophene ring can also participate in hydrogen bonding. nih.gov

Substituent Positions: The positions on the thiophene ring available for substitution (primarily positions 3, 4, and 5) offer opportunities to modulate the compound's physicochemical properties and target selectivity.

Lead optimization strategies would involve systematically modifying the lead compound, this compound, to improve its potency, selectivity, and pharmacokinetic properties. This would entail:

Substituent Scanning: Introducing a variety of chemical groups at different positions on the thiophene ring to probe the steric and electronic requirements of the binding site.

Bioisosteric Replacement: Replacing the thiophene ring with other five- or six-membered heterocycles to explore the impact on biological activity and physicochemical properties.

Modification of the Isothiocyanate Linker: Altering the length or flexibility of the methylene (B1212753) linker between the thiophene ring and the isothiocyanate group to optimize the distance and orientation for target binding.

Mechanistic Insights into Molecular Target Interactions

The anticancer effects of isothiocyanates are generally attributed to their ability to interact with and modulate the function of multiple cellular proteins. nih.govnih.gov

Ligand-Receptor Binding Dynamics and Allosteric Modulation

The primary mechanism of action for isothiocyanates involves the covalent modification of target proteins. The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by amino acid residues such as cysteine, lysine (B10760008), and histidine on the protein surface. This irreversible binding can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.

Some thiophene-containing compounds have been identified as allosteric inhibitors, binding to a site on the protein distinct from the active site to modulate its function. cncb.ac.cn This could be a potential mechanism for this compound analogues as well, offering a pathway to achieve greater selectivity compared to active site inhibitors.

Cellular Pathways Affected by this compound Analogues

Isothiocyanates are known to exert their anticancer effects by modulating a variety of cellular signaling pathways involved in cell proliferation, survival, and death. nih.govnih.govfrontiersin.org While research specifically on this compound is limited, the known effects of other isothiocyanates and thiophene derivatives provide a strong indication of the pathways likely to be affected.

Induction of Apoptosis: Isothiocyanates are potent inducers of apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This often involves:

Activation of Caspases: A family of proteases that execute the apoptotic program. nih.gov

Modulation of Bcl-2 Family Proteins: Shifting the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to favor cell death. nih.gov

Generation of Reactive Oxygen Species (ROS): Increased ROS levels can induce oxidative stress and trigger mitochondrial-mediated apoptosis. nih.gov

Cell Cycle Arrest: Isothiocyanates can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. nih.govfrontiersin.org This is often achieved by arresting the cell cycle at the G2/M phase. nih.govnih.gov

Inhibition of Pro-survival Signaling Pathways: Many cancer cells rely on hyperactive pro-survival signaling pathways to maintain their growth and resist apoptosis. Isothiocyanates have been shown to inhibit key pathways such as:

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, proliferation, and survival. frontiersin.orgnih.gov

MAPK Pathway: Involved in transmitting signals from the cell surface to the nucleus to control gene expression and cell fate. nih.gov

NF-κB Pathway: A key player in inflammation and cell survival. frontiersin.org

The following table summarizes the key cellular pathways that are likely modulated by this compound analogues based on the known activities of related compounds.

Cellular PathwayGeneral Effect of Isothiocyanates/ThiophenesPotential Outcome
ApoptosisInduction via intrinsic and extrinsic pathways nih.govCancer cell death
Cell CycleArrest at G2/M phase nih.govnih.govInhibition of proliferation
PI3K/Akt/mTORInhibition frontiersin.orgnih.govReduced cell growth and survival
MAPKModulation/Inhibition nih.govAltered gene expression and cell fate
NF-κBInhibition frontiersin.orgReduced inflammation and survival
JAK/STATInhibition of phosphorylation nih.govReduced proliferation and angiogenesis

Applications in Materials Science and Engineering for 2 Isothiocyanatomethyl Thiophene Derived Systems

Corrosion Inhibition Mechanisms and Performance

Thiophene (B33073) derivatives are recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netcapes.gov.brmdpi.com The protective action of these organic molecules stems from their ability to adsorb onto the metal surface, creating a barrier that shields the metal from corrosive agents. mdpi.com The functional group of 2-isothiocyanatomethyl-thiophene, which contains sulfur and nitrogen atoms, as well as the π-electrons of the thiophene ring, are key to its strong interaction with metal surfaces. researchgate.net

Studies on various thiophene derivatives show a significant reduction in corrosion rate, with inhibition efficiency increasing with the concentration of the inhibitor. researchgate.netcapes.gov.brresearchgate.net For instance, research on 2-ethylamine thiophene in a 0.5 M H₂SO₄ solution demonstrated an inhibition efficiency of up to 98% at a concentration of 5x10⁻³ M. researchgate.netcapes.gov.br Similarly, other complex thiophene-based structures have shown efficiencies exceeding 90% in preventing steel corrosion. nih.gov Electrochemical studies indicate that these compounds typically function as mixed-type or cathodic inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, without altering the fundamental mechanism of the corrosion process. researchgate.netcapes.gov.br

Table 1: Corrosion Inhibition Efficiency of Various Thiophene Derivatives on Steel

Inhibitor Compound Corrosive Medium Concentration Max. Inhibition Efficiency (%) Reference
2-Ethylamine thiophene 0.5 M H₂SO₄ 5x10⁻³ M 98% researchgate.netcapes.gov.br
5-tert-butoxythiophene-2-carbaldehyde phenylhydrazone (TBCP) 0.5 M H₂SO₄ 5x10⁻³ M 87% researchgate.net
(3-hydroxy-4-((4-nitrophenyl)diazenyl)-5-(phenylamino)thiophen-2-yl)(phenyl)methanone 1.0 M HCl 5x10⁻⁵ M ~97% mdpi.com
Bis-Thiophene Schiff Base-Copper Complex 1.0 M HCl 500 ppm 93.0% nih.gov

The efficacy of this compound as a corrosion inhibitor is fundamentally linked to its adsorption onto the metal surface. This process involves the sharing of electrons between the inhibitor molecule and the metal's d-orbitals, leading to the formation of a coordinate-type covalent bond (chemisorption). researchgate.net The heteroatoms (sulfur and nitrogen) in the isothiocyanate group and the sulfur atom within the thiophene ring possess lone pairs of electrons that facilitate this interaction. researchgate.net

Furthermore, the aromatic thiophene ring can interact with the metal surface through its delocalized π-electrons. acs.org Density functional theory (DFT) studies on the adsorption of thiophene on iron surfaces show that the molecule tends to lie flat at hollow sites, forming covalent bonds with multiple surface iron atoms. researchgate.net This interaction often involves charge transfer between the metal and the adsorbate. researchgate.netacs.org In the case of iron, electrons are transferred from the Fe surface to the thiophene molecule, which strengthens the bond and can induce changes in the molecule's structure, such as a loss of aromaticity. acs.org The adsorption process for many thiophene inhibitors has been found to follow the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. mdpi.comnih.gov

The strong adsorption of molecules derived from this compound leads to the formation of a dense, protective film on the metal surface. mdpi.comnih.gov This molecular layer acts as a physical barrier, isolating the metal from the aggressive acidic solution and thereby preventing corrosive attack. Surface analysis techniques, such as scanning electron microscopy (SEM), have confirmed the presence of these protective films, showing a much smoother surface on inhibited metal samples compared to the pitted and damaged surface of uninhibited samples. mdpi.com

Development of Advanced Functional Materials

The dual chemical nature of this compound makes it a prime candidate for creating advanced materials. The thiophene unit is a well-established building block for organic semiconductors, while the isothiocyanate group provides a reactive site for polymerization or grafting onto other structures. rsc.orgresearchgate.net

The isothiocyanate group (-N=C=S) is a versatile functional group that readily reacts with nucleophiles like primary amines (-NH₂) to form stable thiourea (B124793) linkages. nih.govthermofisher.com This reactivity allows this compound to be covalently integrated into various polymeric backbones. For example, it can be reacted with polymers containing amine groups to graft the photoactive thiophene side chains onto a pre-existing structure.

This principle is also applied in the synthesis of novel coordination polymers and covalent organic frameworks (COFs). nih.gov Thiophene-based COFs are crystalline porous materials with promising physicochemical properties for use in catalysis and electronics. nih.gov While direct polymerization of this compound is less common, its reactive handle allows it to be used as a monomer or a modifying agent in the synthesis of complex, functional macromolecular structures. For instance, polyphosphazenes with thiophene-based side groups have been synthesized, and their optoelectronic properties can be tuned through the chemistry of these side chains. researchgate.net

Thiophene-based compounds are cornerstones of organic electronics due to their excellent semiconducting and charge-transport properties. rsc.orgresearchgate.net The incorporation of thiophene rings into molecular structures is a proven strategy for developing materials for organic field-effect transistors (OFETs), organic photovoltaics (OPV), and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

The introduction of a thiophene unit into a chromophore can significantly enhance its optoelectronic properties. mdpi.com Research has shown that embedding a thiophene ring into a donor-acceptor molecular structure can lead to:

Enhanced Light-Harvesting: An increase in the molar extinction coefficient, allowing the material to absorb more light across the solar spectrum. mdpi.com

Extended Conjugation: A red-shift in the absorption maximum, meaning the material can absorb lower-energy photons. rsc.orgmdpi.com

Tuned Energy Levels: A reduction in the optical band-gap, which is crucial for applications in solar cells. mdpi.com

This compound serves as a key building block for this purpose. Its isothiocyanate group allows chemists to strategically insert the highly desirable thiophene core into larger conjugated systems, creating novel chromophores with tailored photophysical and electronic properties for advanced optoelectronic devices. mdpi.comncu.edu.tw

Bio-conjugation and Sensing Applications

The isothiocyanate functional group is widely used in bioconjugation chemistry for labeling biomolecules. thermofisher.comnih.gov The electrophilic carbon atom of the isothiocyanate group reacts efficiently and specifically with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues found on the surface of virtually all proteins. thermofisher.comnih.gov This reaction, which is typically carried out at a pH between 8.5 and 9.5, forms a highly stable thiourea bond, covalently linking the molecule to the protein. thermofisher.comresearchgate.net

This well-established chemistry is the basis for using molecules like fluorescein (B123965) isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC) as fluorescent labels for antibodies, proteins, and other biomolecules. thermofisher.combioacts.com In the same manner, this compound can be used as a reactive tag. By conjugating it to a biological target, the unique optical and electronic properties of the thiophene ring can be imparted to that target. researchgate.net This could be used to:

Develop fluorescent probes for bioimaging, where the thiophene acts as the fluorophore. researchgate.net

Create biosensors where a change in the local environment of the conjugated thiophene (e.g., upon binding of the target protein to its substrate) results in a detectable change in fluorescence or an electrochemical signal.

Attach thiophene oligomers or polymers to biological scaffolds for applications in tissue engineering or targeted drug delivery. nih.gov

The reaction of this compound with the amine groups on a biomolecule provides a direct and robust method for creating functional bio-hybrid materials. researchgate.net

Use as Fluorescent Markers for Biopolymers

Oligothiophene isothiocyanates represent a significant class of fluorescent markers for biopolymers, offering tunable photoluminescent properties and excellent stability. acs.org The isothiocyanate functional group (—N=C=S) readily reacts with primary amine groups, such as the ε-amino groups of lysine residues found in proteins, to form stable thiourea linkages. acs.org This covalent conjugation allows for the permanent labeling of biomolecules.

The photoluminescence of these markers can be tuned across the visible spectrum, from blue to red, by varying the number of thiophene units in the oligomer chain. acs.org This tunability is a crucial advantage for multicolor imaging and multiplexed detection assays.

Detailed Research Findings:

A study on the conjugation of oligothiophene isothiocyanates with bovine serum albumin (BSA) demonstrated the successful formation of photoluminescent fluorophore-protein conjugates. acs.org The reaction involves dissolving the oligothiophene isothiocyanate in a suitable solvent like dimethyl sulfoxide (B87167) and adding it to a solution of the protein in a sodium carbonate buffer at pH 9.0. acs.org The resulting conjugates exhibit high chemical and photostability, capable of undergoing repeated excitation and emission cycles without significant fluorescence quenching. acs.org This robust performance makes them suitable for applications requiring long-term monitoring or repeated measurements.

Furthermore, the conjugation of an oligothiophene-S,S-dioxide isothiocyanate with a monoclonal anti-CD8 antibody showed no fluorescence quenching upon binding, highlighting the preservation of the fluorophore's properties after bioconjugation. acs.org

Oligothiophene Isothiocyanate Derivative Biomolecule Key Findings Reference
Oligothiophene isothiocyanatesBovine Serum Albumin (BSA)Formation of stable, photoluminescent conjugates with tunable emission. acs.org
Oligothiophene-S,S-dioxide isothiocyanateMonoclonal anti-CD8 antibodyNo fluorescence quenching observed after conjugation; high chemical and photostability. acs.org

Chemosensor Design and Performance for Specific Analytes

Thiophene-based compounds are extensively used in the design of chemosensors for the detection of various metal ions and anions due to their favorable electronic and photophysical properties. nih.govmdpi.com The design of these chemosensors typically involves a receptor unit that selectively binds to the target analyte, a signaling unit (often the thiophene moiety) that produces a measurable optical or electrochemical response, and a spacer that electronically connects the two. nih.gov The interaction with an analyte can lead to changes in fluorescence intensity, such as chelation-enhanced fluorescence (CHEF) or chelation-enhanced quenching (CHEQ). nih.gov

While specific research on chemosensors derived directly from this compound is limited, the principles of thiophene-based chemosensor design are well-established and can be applied to derivatives of this compound. The isothiocyanate group itself can act as a binding site or be further functionalized to create a specific receptor for a target analyte.

Performance of Thiophene-Based Chemosensors:

Various thiophene derivatives have been developed as highly selective and sensitive chemosensors for different analytes.

For Zinc (Zn²⁺): A novel fluorescent turn-on chemosensor, DHADC, incorporating a thiophene moiety, was developed for the detection of Zn²⁺. It exhibited a significant fluorescence increase upon binding with Zn²⁺ and had a detection limit of 2.55 ± 0.05 μM. mdpi.com

For Aluminum (Al³⁺) and Copper (Cu²⁺): A thiophene hydrazide derivative, TSB, was synthesized and served as a dual-functional chemosensor. It acted as a colorimetric sensor for Cu²⁺, with a color change from colorless to yellow, and a green fluorescent turn-on sensor for Al³⁺. The detection limits were as low as 46.5 nM for Cu²⁺ and 32.7 nM for Al³⁺. nih.gov

For Mercury (Hg²⁺): A phenothiazine-thiophene hydrazone-based sensor demonstrated selective "on-off" fluorescence sensing of Hg²⁺ ions with a detection limit of 0.44 x 10⁻⁸ M. nih.gov

Thiophene Derivative Analyte Detection Principle Detection Limit Reference
DHADCZn²⁺Fluorescent turn-on2.55 ± 0.05 μM mdpi.com
TSBCu²⁺Colorimetric46.5 nM nih.gov
TSBAl³⁺Fluorescent turn-on32.7 nM nih.gov
Phenothiazine-thiophene hydrazoneHg²⁺Fluorescent "on-off"0.44 x 10⁻⁸ M nih.gov

Immobilization Strategies for Biomolecules on Substrates

The immobilization of biomolecules onto solid supports is a critical step in the development of biosensors, biochips, and other biotechnological devices. The isothiocyanate group of this compound provides a reactive handle for the covalent attachment of biomolecules containing primary amine groups, such as proteins and enzymes, to various substrates. acs.orgnih.gov

Immobilization Chemistry:

The reaction between the isothiocyanate group and an amine group on a biomolecule forms a stable thiourea bond. This covalent linkage ensures the robust and long-term attachment of the biomolecule to the surface. The surface of the substrate is typically functionalized with a layer that can react with the this compound or a derivative thereof.

General Immobilization Protocol:

Surface Preparation: The substrate (e.g., gold, silica, polymer) is first cleaned and then functionalized with a self-assembled monolayer (SAM) or a polymer coating that presents suitable functional groups for reaction with the isothiocyanate.

Activation with this compound Derivative: The functionalized surface is then treated with a solution of the this compound derivative, leading to the covalent attachment of the isothiocyanate groups to the surface.

Biomolecule Immobilization: The biomolecule of interest is then introduced to the activated surface. The primary amine groups on the biomolecule react with the surface-bound isothiocyanate groups, resulting in the covalent immobilization of the biomolecule.

This strategy allows for the controlled and oriented immobilization of biomolecules, which is crucial for maintaining their biological activity and for the performance of the final device. nih.gov While direct examples using this compound are not prevalent in the literature, the underlying chemistry is a well-established method for bioconjugation.

In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored in Scientific Literature

Despite a comprehensive search of publicly available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound this compound are not available. While extensive research exists on the computational analysis of the broader family of thiophene derivatives and various isothiocyanates, specific data required to detail the electronic structure, reactivity, and molecular dynamics of this compound is conspicuously absent.

The planned exploration, which was to be structured around in-depth quantum chemical studies and molecular dynamics simulations, could not be completed due to the lack of published research on this specific molecule. The intended analysis included:

Quantum Chemical Studies: Examination of the electronic structure through Frontier Molecular Orbitals (HOMO-LUMO), prediction of reactivity and site selectivity using Fukui functions, and elucidation of adsorption mechanisms on surfaces.

Molecular Dynamics (MD) Simulations: Investigation of conformational analysis and flexibility in various environments, as well as the effects of solvents and intermolecular interactions.

General computational studies on other thiophene-containing molecules show that density functional theory (DFT) is a common method for calculating electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity. rsc.orgchemijournal.comnih.gov For instance, studies on thiophene-based compounds often correlate smaller HOMO-LUMO gap values with higher reactivity. rsc.org Furthermore, molecular dynamics simulations are frequently employed to understand the conformational flexibility and interaction of thiophene derivatives with biological targets or in different solvent environments. mdpi.comnih.gov

However, these generalized findings for related compounds cannot be directly and accurately extrapolated to this compound without dedicated studies. The specific arrangement of the isothiocyanatomethyl group on the thiophene ring introduces unique electronic and steric factors that would significantly influence its computational and theoretical profile.

The absence of specific research into this compound means that critical data points for a detailed computational analysis, such as calculated HOMO-LUMO energies, Fukui function values, adsorption energies on specific surfaces, and conformational energy landscapes from molecular dynamics, remain undetermined.

Computational and Theoretical Investigations of 2 Isothiocyanatomethyl Thiophene

Molecular Dynamics (MD) Simulations

Ligand-Target Dynamics in Biological Systems

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules, providing a detailed view of ligand-target interactions over time. nih.govresearchgate.net For a compound like 2-Isothiocyanatomethyl-thiophene, understanding its dynamic behavior when interacting with a potential biological target is crucial for predicting its efficacy and mechanism of action.

While specific molecular dynamics simulation studies on this compound are not extensively documented in publicly available literature, the principles of such investigations can be illustrated. MD simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that may occur in both the ligand and the target protein upon interaction. researchgate.netmdpi.com For instance, simulations could assess the stability of hydrogen bonds, hydrophobic interactions, and the characteristic covalent bond that isothiocyanates can form with nucleophilic residues like cysteine on a target protein. oup.com

Illustrative Data from a Hypothetical Molecular Dynamics Simulation:

The following table illustrates the type of data that could be generated from an MD simulation of this compound with a hypothetical protein target. This data would be critical in assessing the stability and nature of the interaction.

Simulation Time (ns)RMSD of Ligand (Å)Number of Hydrogen BondsKey Interacting Residues
00.003Cys25, Ser140, Leu88
101.252Cys25, Ser140
201.302Cys25, Ser140
301.451Cys25
401.501Cys25
501.481Cys25

This table is for illustrative purposes only and does not represent real experimental data.

Such simulations can provide valuable insights. For example, a study on antibody-protein complexes used short molecular dynamics simulations to identify persistent intermolecular interactions, which helped in distinguishing real binding interfaces from false predictions. nih.gov Similarly, MD simulations have been employed to understand the interaction of various small molecules with their protein targets, offering a dynamic perspective that static docking studies cannot provide. nih.govresearchgate.net

Advanced Computational Techniques in Drug Discovery

The discovery and development of new drugs is a complex, time-consuming, and expensive process. Advanced computational techniques have emerged as indispensable tools to streamline this pipeline, from identifying initial hits to optimizing lead compounds.

High-Throughput Virtual Screening for Bioactive Analogues

High-throughput virtual screening (HTVS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds.

For this compound, HTVS could be employed to screen vast virtual libraries for analogues with potentially improved bioactivity or more favorable pharmacokinetic properties. The process typically involves creating a 3D model of the target protein and then computationally "docking" each molecule from the library into the binding site. nih.gov The molecules are then scored based on their predicted binding affinity and other parameters.

A number of studies have demonstrated the utility of HTVS in identifying novel bioactive compounds, including those with a thiophene (B33073) scaffold. For example, screening of a chemical library led to the identification of thiophene derivatives as potent Ebola virus entry inhibitors. acs.org Another study utilized HTVS to discover new antimicrobial thiophene derivatives with activity against drug-resistant bacteria. nih.gov

Illustrative Table of Top Hits from a Hypothetical Virtual Screening:

The following table illustrates the potential output of a virtual screening campaign for analogues of this compound.

Compound IDStructureDocking Score (kcal/mol)Predicted IC50 (µM)
Analogue-12-Isothiocyanatomethyl-5-chlorothiophene-8.52.1
Analogue-22-Isothiocyanatomethyl-4-methylthiophene-8.23.5
Analogue-33-(Isothiocyanatomethyl)thiophene-7.95.8
Analogue-42-(2-isothiocyanatoethyl)thiophene-7.58.2

This table is for illustrative purposes only and does not represent real experimental data.

Machine Learning Applications in Molecular Design and Property Prediction

Machine learning (ML) is increasingly being used in drug discovery to build predictive models for a wide range of properties, including bioactivity, toxicity, and physicochemical characteristics. nih.govyoutube.com These models are trained on large datasets of known compounds and their associated properties, and can then be used to predict the properties of new, untested molecules.

In the context of this compound, ML models could be developed to predict its biological activity against various targets or to optimize its drug-like properties. For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be built to correlate the structural features of thiophene isothiocyanate derivatives with their observed biological activity. youtube.com Recent studies have utilized ML to predict the properties of thiophene derivatives and to model the drug release kinetics of isocyanate-derived materials. bohrium.comresearchgate.netnih.gov

Illustrative Comparison of Machine Learning Models for Bioactivity Prediction:

The performance of different ML algorithms can be compared to select the best model for a given prediction task.

Machine Learning ModelR-squared (R²)Root Mean Square Error (RMSE)
Random Forest0.850.35
Gradient Boosting0.820.39
Support Vector Machine0.780.45
Deep Neural Network0.880.32

This table is for illustrative purposes only and does not represent real experimental data. Performance metrics are hypothetical.

Deep learning, a subset of machine learning, has shown particular promise in analyzing complex biological data, such as that derived from transcriptomics, to predict toxicological endpoints. nih.gov

Structural Bioinformatics in Target Identification and Validation

Structural bioinformatics combines biology, computer science, and mathematics to analyze and predict the three-dimensional structures of biological macromolecules like proteins. numberanalytics.com This field is instrumental in identifying and validating potential drug targets. By analyzing the structure of a protein, researchers can identify binding pockets and predict whether a small molecule like this compound is likely to interact with it.

For isothiocyanates in general, proteomic studies have been conducted to identify their cellular protein targets. nih.govdrugbank.comresearchgate.net These studies have revealed that isothiocyanates can selectively bind to a range of proteins involved in various cellular processes. nih.gov For example, tubulin has been identified as a major target of some isothiocyanates. oup.comnih.gov While specific targets for this compound have not been definitively identified in the literature, structural bioinformatics approaches could be used to screen potential protein candidates. This would involve docking the compound into the crystal structures of various proteins to predict binding affinity and identify potential interactions.

Illustrative Table of Potential Protein Targets Identified through Structural Bioinformatics:

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Biological Function
Tubulin1JFF-7.8Cytoskeleton formation
Keap14CXT-7.2Oxidative stress response
Cathepsin B1HUC-6.9Proteolysis
Thioredoxin Reductase2ZZB-7.5Redox regulation

This table is for illustrative purposes only and does not represent real experimental data. PDB IDs are for known structures of these proteins.

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Strategies for Complex 2-Isothiocyanatomethyl-thiophene Architectures

Future synthetic research will likely focus on creating more complex molecules that use this compound as a foundational building block. The development of novel synthetic methodologies will be crucial for accessing a wider range of derivatives with potentially enhanced biological activities and material properties. Key areas for innovation may include:

Multi-component Reactions: Designing one-pot reactions that combine this compound with multiple other reactants to rapidly generate molecular diversity.

Late-Stage Functionalization: Developing methods to selectively modify the thiophene (B33073) ring or the isothiocyanate group in the final steps of a synthesis, allowing for the creation of a library of analogs from a common intermediate.

Flow Chemistry: Utilizing continuous flow reactors to enable safer and more efficient synthesis, particularly when handling reactive intermediates.

A hypothetical exploration of synthetic diversification is presented in the table below:

Synthetic StrategyPotential Derivative ClassHypothetical Research Focus
Palladium-Catalyzed Cross-CouplingAryl-substituted thiophenesInvestigation of Suzuki, Stille, and Heck reactions on a protected precursor to introduce diverse aromatic and heteroaromatic systems.
Cycloaddition ReactionsThieno-fused heterocyclesExploration of [3+2] and [4+2] cycloadditions with the thiophene ring to construct novel polycyclic frameworks.
Thiol-Isothiocyanate Click ChemistryThiourea-linked conjugatesFacile conjugation to biomolecules or functional materials through the highly efficient reaction of the isothiocyanate group with thiols.

Exploration of Novel Biological Targets and Therapeutic Modalities

While many isothiocyanates are known for their anticancer and antimicrobial properties, the specific biological targets of this compound remain largely unexplored. Future research should aim to identify its unique molecular interactions and therapeutic potential. Promising avenues include:

Target Identification Studies: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific proteins and enzymes that this compound interacts with in biological systems.

Phenotypic Screening: Testing the compound across a wide range of cell-based assays to uncover unexpected biological activities and potential new therapeutic applications.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at a molecular level.

Integration of Multi-Omics Data with this compound Research for Systems-Level Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate data from various "omics" technologies. This systems biology approach can reveal complex cellular responses and network-level effects that might be missed by traditional targeted studies.

Omics TechnologyPotential Application in this compound Research
Genomics Identifying genetic markers that predict sensitivity or resistance to the compound.
Transcriptomics (RNA-Seq) Analyzing changes in gene expression profiles in response to treatment to understand the cellular pathways that are affected.
Proteomics Quantifying changes in protein expression and post-translational modifications to identify downstream effects of target engagement.
Metabolomics Profiling changes in cellular metabolites to understand the metabolic reprogramming induced by the compound.

By integrating these datasets, researchers can construct comprehensive models of the compound's mechanism of action and identify potential biomarkers for its activity.

Development of Nanomaterial-Based Systems Incorporating this compound for Enhanced Performance

The reactivity of the isothiocyanate group makes this compound an excellent candidate for incorporation into nanomaterials. This could lead to the development of advanced systems with enhanced therapeutic efficacy or novel material properties. Future research in this area could focus on:

Drug Delivery Systems: Covalently attaching this compound to nanoparticles (e.g., liposomes, polymeric nanoparticles, or gold nanoparticles) to improve its solubility, stability, and targeted delivery to specific tissues or cells.

Functionalized Surfaces: Immobilizing the compound on the surface of materials to create antimicrobial or anti-fouling coatings.

Sensor Development: Integrating the thiophene moiety into polymeric or inorganic nanomaterials for the development of chemical or biological sensors.

Sustainable and Green Chemistry Approaches in the Synthesis and Application of Thiophene-Isothiocyanate Compounds

Future efforts in the synthesis of this compound and its derivatives should prioritize environmentally friendly methods. The principles of green chemistry can be applied to reduce the environmental impact of chemical production. Research in this area is likely to focus on:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, supercritical fluids, or bio-based solvents. evitachem.com

Catalytic Methods: Developing highly efficient catalytic systems to minimize waste and energy consumption. Recent advancements have shown that isothiocyanates can be synthesized using catalytic amounts of amine bases and elemental sulfur, avoiding highly toxic reagents. evitachem.comevitachem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

A comparative table of traditional versus potential green synthesis approaches for isothiocyanates is provided below:

Synthesis StepTraditional MethodPotential Green AlternativeReference
Isothiocyanate Formation Use of toxic reagents like thiophosgene (B130339) or carbon disulfide.Amine-catalyzed sulfurization of isocyanides with elemental sulfur. evitachem.comevitachem.com
Solvent Chlorinated hydrocarbons or other volatile organic compounds.Benign solvents like Cyrene™ or γ-butyrolactone (GBL). evitachem.com
Purification Traditional column chromatography generating significant waste.Optimized chromatography protocols to reduce solvent usage and waste. evitachem.comevitachem.com

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and sustainable chemistry.

Q & A

Basic: What are the established synthetic routes for 2-isothiocyanatomethyl-thiophene, and how are intermediates characterized?

Methodological Answer:
Synthesis typically involves multi-step transformations starting from thiophene derivatives. For example:

Acylation : Use Friedel-Crafts acylation to introduce a methyl ketone group at the thiophene's 2-position (analogous to γ-keto ester synthesis in ).

Functionalization : Convert the ketone to an isothiocyanate group via thiourea intermediates, followed by cleavage with bromine or iodine (see thiourea derivatization in ).

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) and recrystallization.
Characterization : Full spectral data (¹H/¹³C NMR, IR, HRMS) and comparison with literature values are critical. For novel intermediates, include microanalysis (C, H, N) and optical rotation if applicable .

Basic: Which analytical techniques are essential for verifying the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign all protons (¹H NMR) and carbons (¹³C NMR) to confirm regiochemistry and rule out isomers (e.g., 3- vs. 2-substitution). Peaks near δ 6.8–7.5 ppm (thiophene protons) and δ 120–140 ppm (isothiocyanate carbons) are diagnostic .
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns to validate molecular formula.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
  • Cross-Validation : Compare data with prior studies (e.g., thiophene-2-acetic acid derivatives in ) to identify inconsistencies .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

  • Catalyst Screening : Test iodine () or Lewis acids (e.g., AlCl₃) for thiourea cyclization.
  • Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to stabilize intermediates.
  • Temperature Gradients : Perform reactions at 0°C (to suppress side reactions) vs. reflux (to accelerate kinetics).
  • In-Situ Monitoring : Use TLC (Rf tracking) or inline IR to detect intermediate formation.
  • Statistical Optimization : Apply a Design of Experiments (DoE) approach to identify interactions between variables (e.g., solvent/catalyst/temperature) .

Advanced: How should researchers resolve contradictions in spectral data or unexpected reactivity?

Methodological Answer:

Purity Check : Re-purify the compound (e.g., repeated column chromatography) to exclude impurities mimicking spectral anomalies .

Alternative Techniques : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups or 2D NMR (COSY, HSQC) for ambiguous proton assignments .

Isolation of Byproducts : Identify side products (e.g., oxidation derivatives) via preparative HPLC and characterize them.

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Iterative Analysis : Re-examine synthetic steps (e.g., stoichiometry, reaction time) for deviations from protocols .

Advanced: What computational methods support the design of this compound derivatives for target applications?

Methodological Answer:

  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize derivatives with strong binding affinities (ΔG < -8 kcal/mol) .
  • QSAR Modeling : Correlate electronic properties (HOMO/LUMO energies, Mulliken charges) with observed bioactivity or optoelectronic performance.
  • Reactivity Predictions : Use DFT (B3LYP/6-31G*) to simulate reaction pathways (e.g., electrophilic substitution at the thiophene ring) .

Advanced: How can this compound be applied in cross-disciplinary research (e.g., materials science or medicinal chemistry)?

Methodological Answer:

  • Materials Science : Incorporate into conjugated polymers for organic thin-film transistors (OTFTs). Optimize hole mobility by tuning the thiophene-isothiocyanate conjugation (see for morphology optimization).
  • Medicinal Chemistry : Screen for antimicrobial activity via agar diffusion assays () or as kinase inhibitors using enzymatic assays (e.g., EGFR tyrosine kinase).
  • Click Chemistry : Exploit the isothiocyanate group for bioconjugation with amines in drug delivery systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Isothiocyanatomethyl-thiophene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.